molecular formula C8H11NO2 B12361308 Ethyl4-cyano-3-methylbut-3-enoate

Ethyl4-cyano-3-methylbut-3-enoate

Cat. No.: B12361308
M. Wt: 153.18 g/mol
InChI Key: WMCPTBJPTGUIFX-QPJJXVBHSA-N
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Description

4-Cyano-3-methyl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C8H11NO2 It is a derivative of butenoic acid, featuring a cyano group and a methyl group attached to the butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-methyl-but-3-enoic acid ethyl ester typically involves the reaction of 3-methyl-2-butenenitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl group from ethyl chloroformate replaces the hydrogen atom on the carboxyl group of 3-methyl-2-butenenitrile, forming the ester.

Industrial Production Methods

Industrial production of 4-cyano-3-methyl-but-3-enoic acid ethyl ester may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-methyl-but-3-enoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

4-Cyano-3-methyl-but-3-enoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-3-methyl-but-3-enoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-methyl-but-2-enoic acid ethyl ester
  • 4-Cyano-3-methyl-pent-3-enoic acid ethyl ester
  • 4-Cyano-3-methyl-but-3-enoic acid methyl ester

Uniqueness

4-Cyano-3-methyl-but-3-enoic acid ethyl ester is unique due to the presence of both a cyano group and a methyl group on the butenoic acid backbone. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl (E)-4-cyano-3-methylbut-3-enoate

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+

InChI Key

WMCPTBJPTGUIFX-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)C/C(=C/C#N)/C

Canonical SMILES

CCOC(=O)CC(=CC#N)C

Origin of Product

United States

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